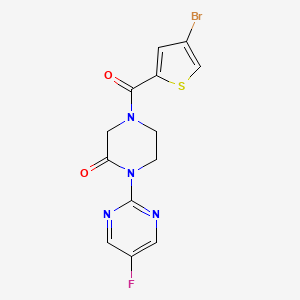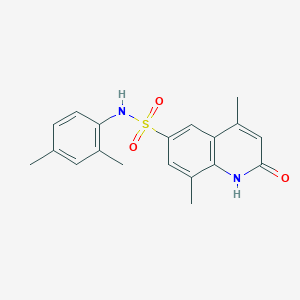
N-(2,4-dimethylphenyl)-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-dimethylphenyl)-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide, also known as DDQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DDQ is a yellow crystalline solid that is sparingly soluble in water, but soluble in organic solvents such as ethanol and chloroform.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Tetrahydroisoquinolines : The condensation of N-sulfonylphenethylamines with aldehydes under mild acidic conditions produces N-sulfonyl-1,2,3,4-tetrahydroisoquinolines in excellent yields. This method is a significant step in the synthesis of compounds related to "N-(2,4-dimethylphenyl)-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide", demonstrating the versatility of sulfonamides in synthesizing complex isoquinoline derivatives (Itô & Tanaka, 1977).
- Metal-Free C−C Bond Cleavage : A protocol for synthesizing 1,4-benzoquinone linked N-formyl amides/sulfonamides/carbamates showcases the chemical flexibility and utility of compounds similar to the one , highlighting their role in innovative synthetic routes with potential applications in material science and pharmaceuticals (Ramya et al., 2017).
Biological Activities
- Antimicrobial Activities : Compounds featuring the sulfonamide moiety have been studied for their antimicrobial properties. For instance, some 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives, which share a structural relation with the queried compound, have shown promising antimicrobial activities, indicating the potential of sulfonamide derivatives in the development of new antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).
- Anticancer Properties : The synthesis and evaluation of new sulfonamide derivatives have revealed their pro-apoptotic effects on cancer cells, suggesting that compounds like "this compound" could have potential applications in cancer therapy by inducing apoptosis in malignant cells (Cumaoğlu et al., 2015).
Catalysis and Reaction Mechanisms
- Heterogeneous Solid Acid Catalysis : The development of novel heterogeneous solid acid nanocatalysts for promoting multicomponent reactions is another area where sulfonamide derivatives, similar to the compound , demonstrate utility. These catalysts facilitate efficient and recyclable catalysis for the synthesis of complex organic compounds, highlighting their importance in green chemistry (Amoozadeh et al., 2016).
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-4,8-dimethyl-2-oxo-1H-quinoline-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-11-5-6-17(13(3)7-11)21-25(23,24)15-8-14(4)19-16(10-15)12(2)9-18(22)20-19/h5-10,21H,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISLHYYIBTVSCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC3=C(C(=C2)C)NC(=O)C=C3C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

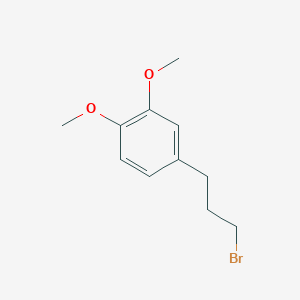
![1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-methoxyphenyl)ethanone](/img/structure/B2832422.png)
![Spiro[2.4]heptan-6-amine;hydrochloride](/img/structure/B2832424.png)
![11,12-dimethoxy-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-8,9,13b,14-tetrahydro-6H-pyrazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2832426.png)

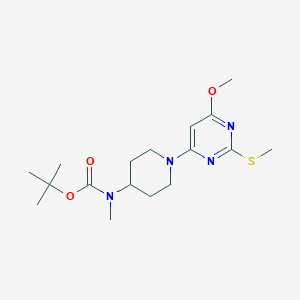
![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2832429.png)
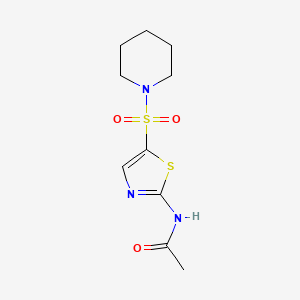
![3-[[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2832434.png)


![(Z)-ethyl 2-((4-bromobenzoyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2832439.png)

